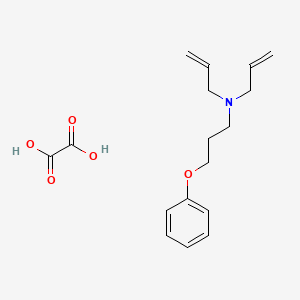![molecular formula C22H28N2O5 B4077376 1-[4-(2-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4077376.png)
1-[4-(2-biphenylyloxy)butyl]piperazine oxalate
Vue d'ensemble
Description
1-[4-(2-biphenylyloxy)butyl]piperazine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the 5-HT1D receptor, which is involved in regulating serotonin levels in the brain. In
Mécanisme D'action
1-[4-(2-biphenylyloxy)butyl]piperazine oxalate works by selectively blocking the 5-HT1D receptor, which is involved in regulating serotonin levels in the brain. This receptor is also involved in the regulation of blood vessels, and its blockade can lead to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
1-[4-(2-biphenylyloxy)butyl]piperazine oxalate has been shown to have a number of biochemical and physiological effects, including the inhibition of serotonin release, the reduction of anxiety and depression-like behaviors in animal models, and the modulation of cardiovascular function. It has also been shown to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(2-biphenylyloxy)butyl]piperazine oxalate in lab experiments is its selectivity for the 5-HT1D receptor, which allows for more precise targeting of serotonin pathways. However, one limitation is its relatively low potency compared to other 5-HT1D receptor antagonists.
Orientations Futures
For research on 1-[4-(2-biphenylyloxy)butyl]piperazine oxalate include further exploration of its potential therapeutic applications, as well as the development of more potent and selective 5-HT1D receptor antagonists. Additionally, research on the effects of 1-[4-(2-biphenylyloxy)butyl]piperazine oxalate on other serotonin receptors and pathways could provide further insights into its mechanism of action and potential uses.
Applications De Recherche Scientifique
1-[4-(2-biphenylyloxy)butyl]piperazine oxalate has been used in a variety of scientific research applications, including studies on the role of serotonin in mood regulation, anxiety, and depression. It has also been studied for its potential use in the treatment of migraines, as well as its effects on the cardiovascular system.
Propriétés
IUPAC Name |
oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.C2H2O4/c1-2-8-18(9-3-1)19-10-4-5-11-20(19)23-17-7-6-14-22-15-12-21-13-16-22;3-1(4)2(5)6/h1-5,8-11,21H,6-7,12-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAPBCRMEJZWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4077300.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4077311.png)
![(4-bromophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4077315.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4077328.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4077339.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4077344.png)


![2-[3-(2-isopropyl-5-methylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077350.png)
![4-benzyl-3-[(4-chloro-2-nitrophenyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4077355.png)
![N-ethyl-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B4077356.png)


![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4077387.png)